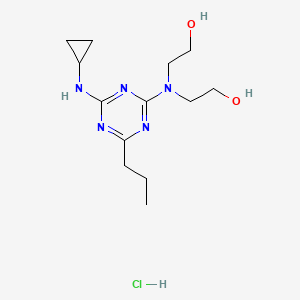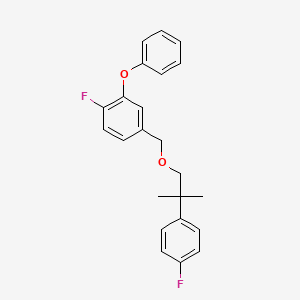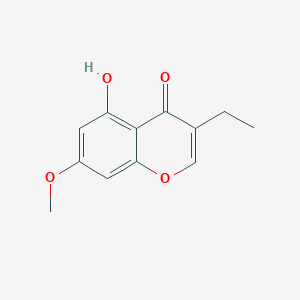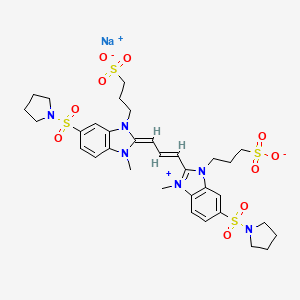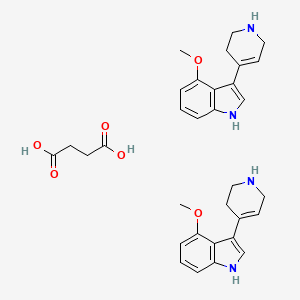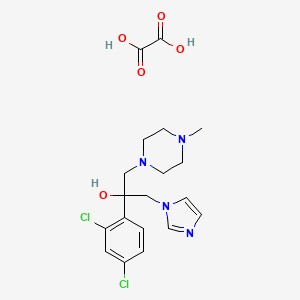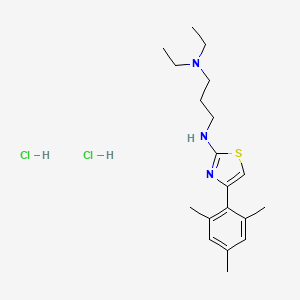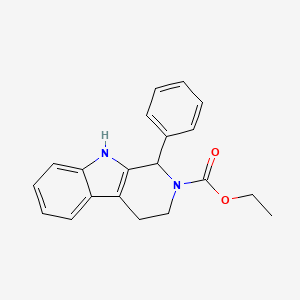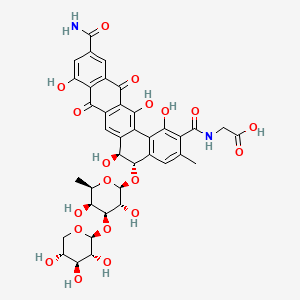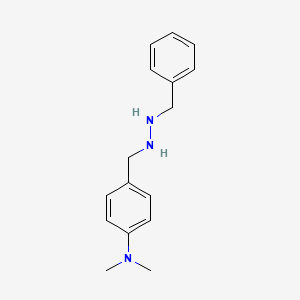
alpha-(2-Benzylhydrazino)N,N-dimethyl-p-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 0916495 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BRN 0916495 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to obtain BRN 0916495. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Industrial Production Methods: In an industrial setting, the production of BRN 0916495 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods often include continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. Quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: BRN 0916495 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving BRN 0916495 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride. The conditions, such as temperature and pH, are optimized to achieve the desired reaction.
Major Products Formed: The major products formed from the reactions of BRN 0916495 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with new ones. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
BRN 0916495 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, BRN 0916495 is studied for its potential effects on cellular processes and its use as a tool for probing biological pathways. In medicine, the compound is investigated for its therapeutic potential, including its ability to interact with specific molecular targets. In industry, BRN 0916495 is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BRN 0916495 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing existing ones.
Comparación Con Compuestos Similares
BRN 0916495 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific applications or effects. For example, compounds with similar functional groups may undergo similar reactions but produce different products or have different biological activities. Comparing BRN 0916495 with these compounds helps to understand its distinct advantages and potential limitations.
List of Similar Compounds:- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine
- Propyl ethanoate
Conclusion
BRN 0916495 is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it valuable for research and industrial applications
Propiedades
Número CAS |
102396-00-9 |
|---|---|
Fórmula molecular |
C16H21N3 |
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
4-[(2-benzylhydrazinyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H21N3/c1-19(2)16-10-8-15(9-11-16)13-18-17-12-14-6-4-3-5-7-14/h3-11,17-18H,12-13H2,1-2H3 |
Clave InChI |
WAXKMWGQPQLHKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


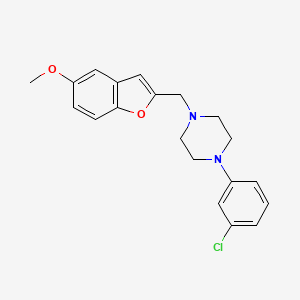

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
